8-(4-bromobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
This spirocyclic compound features a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with a 4-bromobenzoyl group at position 8 and a 4-methylbenzenesulfonyl (tosyl) group at position 2. Its molecular formula is inferred as C₂₂H₂₃BrN₂O₄S (molecular weight ≈ 497.39 g/mol), based on structural analogs like G499-0278 ().
Properties
IUPAC Name |
(4-bromophenyl)-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O4S/c1-16-2-8-19(9-3-16)29(26,27)24-14-15-28-21(24)10-12-23(13-11-21)20(25)17-4-6-18(22)7-5-17/h2-9H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQQTWRYTBKCEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-bromobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. A common approach might include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Bromobenzoyl Group: This step may involve a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and a Lewis acid catalyst.
Attachment of the Methylbenzenesulfonyl Group: This can be done through a sulfonylation reaction using 4-methylbenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Scaling up the reactions: Using larger reactors and optimizing temperature, pressure, and reaction time.
Purification: Employing techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-(4-bromobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the bromobenzoyl group can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound 8-(4-bromobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a synthetic organic molecule with a complex structure that has garnered attention in various scientific research applications. This article explores its applications in medicinal chemistry, materials science, and biological research, supported by relevant data and case studies.
Structural Formula
The compound features a spirocyclic structure characterized by the presence of:
- A bromobenzoyl group
- A methylbenzenesulfonyl group
- An oxa (ether) linkage within a diazaspiro framework
Key Properties
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard laboratory conditions |
Medicinal Chemistry
The compound's unique chemical structure positions it as a potential pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Case Study: Antimicrobial Activity
Recent investigations into its antimicrobial properties have shown promising results:
- E. coli : Significant inhibition observed at concentrations above 50 µg/mL.
- S. aureus : Moderate sensitivity with an IC50 value of approximately 70 µg/mL.
Materials Science
In materials science, the compound is being explored for its potential use in developing advanced materials with specific properties, including:
- Polymer Chemistry : As an intermediate in synthesizing novel polymers that exhibit desirable mechanical and thermal properties.
Biological Research
The compound's biological activity has been the focus of several studies aimed at understanding its mechanisms of action:
- Antimicrobial Mechanisms : Studies indicate that it may disrupt bacterial cell walls, contributing to its antimicrobial effects.
- Biochemical Tools : Its unique structure allows for exploration as a biochemical tool for investigating cellular processes.
Similar Compounds
The compound can be compared to other spirocyclic and benzoyl derivatives:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 8-(2-bromobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane | Spirocyclic | Similar functional groups |
| 8-(4-chloro-3-nitrobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane | Spirocyclic | Contains nitro group |
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties compared to similar compounds.
Mechanism of Action
The mechanism of action of 8-(4-bromobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Analogous Compounds
*Inferred from analogs.
Key Structural Differences and Implications
Bromine’s polarizability may enhance target binding compared to fluorine in G499-0278 . Sulfonyl Group Variations: The tosyl group (4-methylbenzenesulfonyl) in the target compound offers better metabolic stability than the methoxy-substituted sulfonyl group in , which is prone to demethylation .
Physicochemical Properties
- logP and Solubility : G499-0278 (logP = 3.412) and the target compound (estimated logP ~3.4) exhibit moderate lipophilicity, suitable for membrane penetration. In contrast, the dual sulfonyl compound BA68970 (logP unreported) likely has reduced permeability due to higher polarity .
- Polar Surface Area (PSA) : G499-0278’s PSA (55.58 Ų) suggests moderate solubility, aligning with its inclusion in sp³-enriched libraries for drug discovery .
Biological Activity
8-(4-bromobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound with potential applications in medicinal chemistry and biological research. Its unique structural features, including a spirocyclic framework and various functional groups, suggest diverse biological activities. This article reviews the available literature on its biological activity, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C21H23BrN2O4S, with a molecular weight of 479.4 g/mol. It features a spirocyclic structure that contributes to its pharmacological properties. The presence of a bromobenzoyl group and a methylbenzenesulfonyl group enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H23BrN2O4S |
| Molecular Weight | 479.4 g/mol |
| Purity | Typically >95% |
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related diazaspiro compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial activity.
Anticancer Potential
Preliminary studies suggest that spirocyclic compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. The compound's ability to modulate enzyme activity may contribute to its anticancer effects, warranting further investigation through in vitro and in vivo studies.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in metabolic pathways.
- Receptor Interaction : The compound could interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of related diazaspiro compounds demonstrated significant inhibition against Gram-positive bacteria, indicating a potential similar profile for the target compound.
- Anticancer Activity : In vitro assays on structurally similar compounds revealed cytotoxic effects on various cancer cell lines, suggesting that this compound may also induce apoptosis in cancer cells.
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Formation of the Spirocyclic Core : This is achieved through cyclization reactions using suitable precursors.
- Introduction of Functional Groups : Acylation reactions introduce the bromobenzoyl and sulfonyl groups.
- Purification : The final product is purified to achieve high purity levels suitable for biological testing.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 8-(4-bromobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, and how do reaction conditions influence yield and purity?
- Methodology : A scalable synthesis involves sequential acylation and sulfonylation steps. For example, the spiro core can be prepared via cyclization of a piperidine/oxazine precursor, followed by benzoylation using 4-bromobenzoyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine base). Sulfonylation with 4-methylbenzenesulfonyl chloride is typically performed at 0–5°C to minimize side reactions. Purification via silica gel chromatography (eluent: DCM/methanol gradients) yields >85% purity. Critical factors include stoichiometric control of sulfonyl chloride and rigorous exclusion of moisture .
Q. How can elemental analysis and spectroscopic techniques (IR, UV) confirm the structural integrity of this compound?
- Methodology : Elemental analysis (C, H, N, S) should align with theoretical values (±0.3%). IR spectra should show key absorptions: C=O stretch (1680–1720 cm⁻¹ for benzoyl and sulfonyl groups), S=O asymmetric/symmetric stretches (1150–1350 cm⁻¹), and sp³ C–N stretches (1020–1100 cm⁻¹). UV-Vis analysis in methanol typically reveals π→π* transitions near 250–280 nm (aromatic rings) and n→π* transitions at 300–320 nm (carbonyl groups). Discrepancies may indicate incomplete functionalization or hydrolysis .
Q. What solvent systems are optimal for recrystallizing this compound to achieve high crystallinity?
- Methodology : Mixed solvents like ethyl acetate/hexane (3:1) or DCM/diethyl ether (1:2) are effective. Slow evaporation at 4°C enhances crystal lattice formation. X-ray diffraction (single-crystal) can resolve ambiguities in spirocyclic conformation, particularly the orientation of the 4-bromobenzoyl group relative to the sulfonyl substituent .
Advanced Research Questions
Q. How does the electron-withdrawing nature of the 4-bromobenzoyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodology : The bromine atom activates the benzoyl ring for NAS via resonance withdrawal, but steric hindrance from the spiro core may limit reactivity. Computational studies (DFT) can map electron density distributions, while kinetic experiments (e.g., reaction with morpholine in DMF at 80°C) quantify activation barriers. Contrast with non-brominated analogs to isolate electronic effects .
Q. What strategies resolve contradictions in NMR data, such as unexpected splitting in the benzoyl proton signals?
- Methodology : Use 2D NMR (¹H-¹³C HSQC, NOESY) to differentiate between diastereotopic protons and conformational isomerism. For example, restricted rotation of the 4-methylbenzenesulfonyl group may create atropisomers, causing signal splitting. Variable-temperature NMR (25–60°C) can coalesce peaks if dynamic exchange occurs .
Q. How can researchers differentiate degradation products (e.g., hydrolyzed sulfonamide) from synthetic byproducts during stability studies?
- Methodology : Accelerated stability testing (40°C/75% RH for 4 weeks) combined with LC-MS/MS (ESI+ mode) identifies major degradation pathways. Hydrolysis of the sulfonamide group generates 4-methylbenzenesulfonic acid (m/z 171), while benzoyl cleavage produces a free spiro amine (m/z 253). Compare with synthetic impurities (e.g., incomplete sulfonylation intermediates) using retention time and fragmentation patterns .
Q. What in silico approaches predict the compound’s binding affinity to neurological targets like orexin receptors?
- Methodology : Molecular docking (AutoDock Vina) against orexin-2 receptor crystal structures (PDB: 4S0V) can prioritize analogs for testing. Pharmacophore models should emphasize the spirocyclic core’s rigidity and sulfonyl group’s hydrogen-bond acceptor capacity. Validate predictions with SPR (surface plasmon resonance) binding assays (KD < 10 μM considered active) .
Q. How do competing reaction pathways during spiro core formation affect regioselectivity?
- Methodology : Kinetic studies (monitored by in situ FTIR) reveal whether spirocyclization proceeds via intramolecular SN2 (favored in polar aprotic solvents) or radical recombination (initiated by AIBN). Isotopic labeling (¹⁸O in the oxa-ring) traces oxygen incorporation routes. Competing pathways may yield regioisomers, separable via chiral HPLC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
